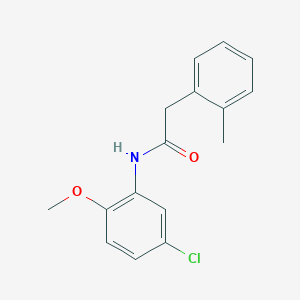
4-(4-bromoanilino)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromoanilino)-2H-chromen-2-one is a chemical compound that belongs to the family of 2H-chromen-2-one derivatives. It is also known as 4-(4-bromo-phenylamino)-2H-chromen-2-one or BAPAC. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 4-(4-bromoanilino)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and proliferation. Specifically, BAPAC has been shown to inhibit the activity of the protein kinase CK2, which is known to be overexpressed in many different types of cancer.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 4-(4-bromoanilino)-2H-chromen-2-one has also been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that BAPAC can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-bromoanilino)-2H-chromen-2-one in scientific research is its potent activity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using BAPAC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-(4-bromoanilino)-2H-chromen-2-one. One area of interest is in the development of new cancer treatments that are based on the structure and properties of BAPAC. Another area of interest is in the development of new antimicrobial agents that are based on the activity of BAPAC against bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-bromoanilino)-2H-chromen-2-one involves the reaction of 4-bromoaniline and 2H-chromen-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(4-bromoanilino)-2H-chromen-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BAPAC has potent anti-cancer activity against a variety of different cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
Formule moléculaire |
C15H10BrNO2 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
4-(4-bromoanilino)chromen-2-one |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H |
Clé InChI |
WXGGBNXQMIQYRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)